6-Bromo-7-methyl-indoline
Overview
Description
6-Bromo-7-methyl-indoline is a brominated derivative of indoline, a compound characterized by a fused benzene and pyrrole ring system
Synthetic Routes and Reaction Conditions:
Bromination of Indoline: The compound can be synthesized by the bromination of indoline using bromine in an appropriate solvent, such as dichloromethane, under controlled conditions.
Methylation: Following bromination, the indoline can be methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and methylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the brominated indoline to its corresponding amine derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acids, indole-3-aldehydes.
Reduction Products: 6-Bromo-7-methyl-indole.
Substitution Products: 6-Hydroxy-7-methyl-indoline, 6-Amino-7-methyl-indoline.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which 6-bromo-7-methyl-indoline is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to be involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Biochemical Analysis
Biochemical Properties
6-Bromo-7-methyl-indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes. Additionally, this compound may bind to specific receptors, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor, which plays a crucial role in regulating gene expression related to xenobiotic metabolism and immune responses . Furthermore, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signal transduction pathways by interacting with receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The stability of this compound in various experimental conditions is crucial for its consistent effects on cellular function. Long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that indole derivatives exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities, while higher doses may result in toxicity, affecting organ function and overall health. Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety profile.
Scientific Research Applications
Chemistry: 6-Bromo-7-methyl-indoline is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases. Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Bromoindole: Similar structure but lacks the methyl group at the 7-position.
7-Methylindole: Similar structure but lacks the bromine atom at the 6-position.
6-Bromo-7-azaindole: Contains a nitrogen atom in the ring system, altering its properties.
Uniqueness: 6-Bromo-7-methyl-indoline is unique due to the presence of both bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-bromo-7-methyl-2,3-dihydro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTUCTVNFGEPHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NCC2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296576 | |
Record name | 6-Bromo-2,3-dihydro-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186520-00-3 | |
Record name | 6-Bromo-2,3-dihydro-7-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186520-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,3-dihydro-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-7-methyl-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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